Stereospecific Binding Affinity to L-Type Calcium Channels: (S)- vs. (R)-Enantiomer
(S)-Lercanidipine demonstrates a 100- to 200-fold higher affinity for the dihydropyridine subunit of the L-type calcium channel compared to the (R)-enantiomer [1]. This extreme stereoselectivity confirms that the (S)-enantiomer is the eutomer, the molecular form responsible for the desired pharmacological activity. The (R)-enantiomer is considered practically inactive in binding studies.
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | Ki value (specific numerical value not provided in abstract, but described as 100-200x more potent) |
| Comparator Or Baseline | (R)-lercanidipine |
| Quantified Difference | (S)-enantiomer is 100- to 200-fold more potent |
| Conditions | Radioligand binding assay on L-type calcium channel |
Why This Matters
This quantifies the rationale for choosing the (S)-enantiomer over the racemate or the (R)-enantiomer for any target-based drug discovery or pharmacological validation study.
- [1] Leonardi, A.; Poggesi, E.; Taddei, C.; Guarneri, L.; Angelico, P.; Accomazzo, M. R.; Nicosia, S.; Testa, R. In Vitro Calcium Antagonist Activity of Lercanidipine and Its Enantiomers. Journal of Cardiovascular Pharmacology 1997, 29, S10-S18. View Source
